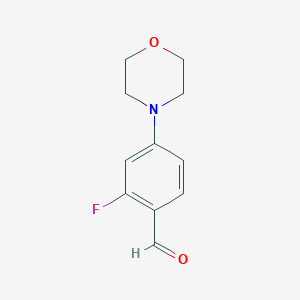

2-Fluoro-4-morpholin-4-ylbenzaldehyde

Descripción

Contextualization within Fluorinated Benzaldehyde (B42025) Derivatives for Advanced Research

Fluorinated benzaldehyde derivatives represent a crucial class of compounds in modern drug discovery and materials science. The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov Fluorine's high electronegativity and small atomic size allow it to serve as a bioisostere for a hydrogen atom or a hydroxyl group, leading to enhanced potency and improved pharmacokinetic profiles of drug candidates. nih.gov Benzaldehydes, with their reactive aldehyde group, are versatile precursors for a wide array of chemical transformations, including the formation of Schiff bases, which can possess antimicrobial properties. wikipedia.org The presence of the aldehyde group para to a fluorine atom can facilitate nucleophilic aromatic substitution reactions, making these compounds valuable synthetic intermediates. whiterose.ac.uk

Significance in Contemporary Chemical and Pharmaceutical Sciences

The importance of 2-Fluoro-4-morpholin-4-ylbenzaldehyde stems from its dual functionality: the reactive aldehyde group and the fluorinated morpholine-substituted phenyl ring. This combination makes it a sought-after intermediate in multi-step synthetic pathways.

As a synthetic intermediate, this compound provides a scaffold that can be elaborated into more complex molecular architectures. The aldehyde functional group is a key reaction site for forming new carbon-carbon or carbon-nitrogen bonds. For instance, it can undergo condensation reactions, reductions, or oxidations to introduce diverse functionalities. A notable application of a closely related precursor, (3-fluoro-4-morpholin-4-yl-phenyl)-carbamic ester, is in the synthesis of Linezolid, a synthetic antibiotic used to treat serious infections caused by Gram-positive bacteria. researchgate.net This synthesis highlights the utility of the 3-fluoro-4-morpholinophenyl moiety as a core structural unit in developing pharmaceutically active compounds. researchgate.net The process demonstrates how this framework can be incorporated into complex heterocyclic systems like oxazolidinones. researchgate.net

In medicinal chemistry, the structural motifs present in this compound are of significant interest. The morpholine (B109124) ring is a common feature in many bioactive compounds, often improving water solubility and metabolic stability. The fluorinated phenyl ring is a well-established component in drug design for enhancing biological activity. nih.govmdpi.com

Research into analogues of 4-(Diethylamino)benzaldehyde (DEAB) as inhibitors of aldehyde dehydrogenases (ALDHs), enzymes overexpressed in various cancers, underscores the potential of this structural class. whiterose.ac.uk Studies have shown that modifying the benzaldehyde scaffold, including substitutions analogous to the morpholine and fluorine groups, can lead to potent and selective inhibitors of ALDH isoforms like ALDH1A3. whiterose.ac.uk For example, compounds with different amine substitutions on the benzaldehyde ring have been synthesized and evaluated for their antiproliferative effects, with some analogues showing significantly higher potency than the parent compound, DEAB. whiterose.ac.uk This line of research suggests that scaffolds like this compound are promising starting points for developing novel anticancer agents targeting ALDH.

Scope and Objectives of Academic Inquiry

Current and future academic inquiry into this compound and related structures is focused on several key areas. A primary objective is the exploration of its full potential as a versatile building block for synthesizing novel heterocyclic compounds with diverse biological activities. Researchers aim to develop more efficient and cost-effective synthetic routes utilizing this intermediate. Furthermore, a significant portion of research is dedicated to designing and synthesizing new derivatives for medicinal chemistry applications, particularly in the development of targeted therapies for cancer and infectious diseases. The investigation of structure-activity relationships (SAR) among its derivatives is crucial for optimizing potency, selectivity, and pharmacokinetic properties, thereby advancing the discovery of new therapeutic agents.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-11-7-10(2-1-9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKCASSBRLOEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428093 | |

| Record name | 2-fluoro-4-morpholin-4-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554448-63-4 | |

| Record name | 2-fluoro-4-morpholin-4-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 554448-63-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Structure Activity Relationship Sar Studies and Molecular Design

Impact of Molecular Structure on Biological Activity

The biological profile of a molecule is intrinsically linked to its three-dimensional structure and the electronic properties of its functional groups. For 2-Fluoro-4-morpholin-4-ylbenzaldehyde, the interplay between the fluoro, morpholine (B109124), and aldehyde groups on the benzene (B151609) ring is critical.

Fluorine Position and Electronic Effects

The fluorine atom at the 2-position of the benzaldehyde (B42025) ring is expected to exert a significant influence on the molecule's properties. Fluorine is a highly electronegative atom and a weak C-F bond acts as a hydrogen bond acceptor which can influence binding to biological targets. nih.gov Its placement ortho to the aldehyde group can modulate the reactivity of the aldehyde through inductive effects. This strategic placement of fluorine can be crucial in enhancing the potency and metabolic stability of drug candidates. nih.gov For instance, in the development of DPP-4 inhibitors, the introduction of fluorine atoms has been shown to increase the potential of the compounds. nih.gov

Role of the Aldehyde Group in Molecular Recognition

The aldehyde group is a key functional group that can participate in various biological interactions. It can act as a hydrogen bond acceptor and can also form covalent bonds, such as Schiff bases, with amine groups present in biological targets like proteins. This ability to form reversible or irreversible covalent bonds can be a crucial factor in the mechanism of action for many bioactive compounds.

Design Principles for Enhanced Efficacy and Selectivity

To optimize the therapeutic potential of a lead compound like this compound, medicinal chemists employ various design strategies.

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.gov For this compound, a pharmacophore model would likely include features such as a hydrogen bond acceptor (from the fluorine, the morpholine oxygen and nitrogen, and the aldehyde oxygen), an aromatic ring, and potentially a hydrophobic region. nih.gov This model could then be used to screen virtual libraries of compounds to identify new molecules with similar features and potentially improved activity.

Bioisosteric Replacements and Their Effects

Bioisosteric replacement is a strategy used in drug design to modify a lead compound by replacing one atom or group of atoms with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov For this compound, various bioisosteric replacements could be considered. For example, the aldehyde group could be replaced with other electron-withdrawing groups like a nitrile or a ketone to modulate its reactivity and binding interactions. The morpholine ring could be replaced with other heterocyclic systems like piperidine (B6355638) or thiomorpholine (B91149) to explore the impact on solubility and target binding. Similarly, the fluorine atom could be replaced with other halogens or a methyl group to fine-tune the electronic and steric properties of the molecule. u-tokyo.ac.jp

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Aldehyde (-CHO) | Nitrile (-CN), Ketone (-COR) | Modulate reactivity and hydrogen bonding capacity. |

| Morpholine | Piperidine, Thiomorpholine, Piperazine | Alter solubility, lipophilicity, and hydrogen bonding potential. |

| Fluorine (-F) | Chlorine (-Cl), Methyl (-CH3) | Modify electronic properties, steric bulk, and metabolic stability. |

Conformational Analysis and Flexibility in Structure-Activity

The three-dimensional arrangement of a molecule is critical to its interaction with biological targets. For this compound and its derivatives, conformational analysis provides insight into the spatial orientation of key functional groups, which in turn governs the structure-activity relationship (SAR). The molecule's flexibility, primarily arising from the morpholine ring and the rotatable bond connecting it to the fluorobenzaldehyde core, allows it to adopt various conformations, not all of which may be biologically active.

The conformational landscape of this compound is largely dictated by two main features: the puckering of the morpholine ring and the orientation of the aldehyde group relative to the phenyl ring. The morpholine ring typically exists in a stable chair conformation, which minimizes steric strain. However, boat or twist-boat conformations, though higher in energy, can also exist and may be relevant upon binding to a biological target. The nitrogen atom's lone pair orientation within the ring system also contributes to the molecule's electronic and binding properties.

A critical conformational aspect is the rotational barrier around the C-N bond linking the morpholine ring to the phenyl group and the C-C bond between the phenyl ring and the aldehyde group. The presence of the fluorine atom at the ortho position to the aldehyde group can significantly influence the preferred orientation of the aldehyde. Studies on similar 2-fluorobenzaldehydes have shown that a planar conformation is generally preferred, with a notable energetic preference for the trans conformer, where the fluorine and the carbonyl oxygen are positioned on opposite sides of the C-C bond. This preference is a result of stabilizing electronic interactions and minimizing steric hindrance.

For instance, the dihedral angle (ω) between the plane of the phenyl ring and the plane of the aldehyde group is a key determinant of activity. A hypothetical energy profile for this rotation might reveal two low-energy states, with the trans orientation being more stable.

Table 1: Hypothetical Conformational Energy Profile for this compound

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| trans | ~180° | 0.0 | 85 |

| cis | ~0° | 1.2 | 15 |

| Perpendicular | ~90° | 4.5 | <1 |

This table presents hypothetical data for illustrative purposes, demonstrating how conformational preferences can be quantified.

Understanding these conformational preferences is crucial for designing analogs with improved activity. Modifying substituents on either the phenyl or morpholine ring can alter these preferences, locking the molecule into a more or less active conformation.

QSAR and Cheminformatics Applications in Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. These methods are instrumental in the optimization of lead compounds like this compound by predicting the activity of novel derivatives, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening.

A typical QSAR study involves creating a dataset of structurally related compounds with their measured biological activities. For derivatives of this compound, this would involve synthesizing analogs with different substituents on the phenyl ring or modifications to the morpholine moiety. Subsequently, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Examples of relevant descriptors include:

Electronic Descriptors: Hammett constants (σ), dipole moment, and atomic charges, which describe the electronic environment of the molecule.

Steric Descriptors: Molar refractivity (MR) and Taft steric parameters (Es), which relate to the volume and shape of the molecule.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient), which measures the lipophilicity of the compound.

Topological Descriptors: Connectivity indices and shape indices, which describe the molecule's topology and branching.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that relates a combination of these descriptors to the biological activity. nih.govresearchgate.netresearchgate.net For example, a hypothetical QSAR equation for a series of analogs might look like:

log(1/IC50) = 0.65 * LogP - 0.23 * MR + 0.89 * σ + 2.45

This equation would suggest that activity increases with higher lipophilicity (LogP) and stronger electron-withdrawing substituents (positive σ), but decreases with molecular size (MR). Such a model provides a quantitative framework for understanding the SAR and guiding the design of new, more potent compounds. The predictive power of the QSAR model is rigorously validated using both internal (e.g., leave-one-out cross-validation) and external test sets of compounds. nih.gov

Cheminformatics platforms further aid in this process by enabling the management of chemical libraries, similarity searching, and the application of machine learning algorithms to build more complex predictive models. Virtual screening, a key cheminformatics technique, uses these models to rapidly evaluate large libraries of virtual compounds, identifying those with a high predicted probability of being active. This allows researchers to focus on synthesizing only the most promising candidates, accelerating the drug discovery pipeline.

Table 2: Example Descriptors and Activity for a Hypothetical QSAR Study of this compound Analogs

| Compound | Substituent (R) | LogP | Molar Refractivity (MR) | Hammett Constant (σ) | Experimental IC50 (µM) | Predicted IC50 (µM) |

| 1 | H | 2.1 | 55.3 | 0.00 | 5.2 | 5.5 |

| 2 | 5-Cl | 2.8 | 60.1 | 0.23 | 2.1 | 2.3 |

| 3 | 5-CH3 | 2.6 | 59.9 | -0.17 | 8.9 | 8.5 |

| 4 | 5-NO2 | 1.9 | 59.8 | 0.78 | 0.8 | 0.9 |

This table contains hypothetical data to illustrate the relationship between molecular descriptors and biological activity in a QSAR study.

Through the iterative process of QSAR modeling, synthesis, and testing, the structural features required for optimal activity can be elucidated, leading to the rational design of more effective therapeutic agents.

Iv. Advanced Spectroscopic and Computational Characterization in Research

Elucidation of Molecular Structure using Advanced NMR Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule.

¹H (proton) and ¹³C (carbon-13) NMR are the foundational techniques for structural confirmation. A ¹H NMR spectrum would provide information on the chemical environment, number, and connectivity of hydrogen atoms. For 2-Fluoro-4-morpholin-4-ylbenzaldehyde, one would expect to observe distinct signals for the aldehydic proton, the aromatic protons, and the protons of the morpholine (B109124) ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be critical for assigning each proton to its specific position.

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments. The spectrum would show separate signals for the carbonyl carbon of the aldehyde, the aromatic carbons (with their chemical shifts influenced by the fluorine and morpholine substituents), and the carbons of the morpholine ring.

While the general patterns can be predicted, specific, experimentally determined chemical shift and coupling constant data for this compound are not available in the surveyed literature.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons, for instance, within the aromatic ring and the morpholine moiety.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectroscopy would establish direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This technique would be invaluable for confirming the connection of the morpholine ring and the aldehyde group to the fluorinated benzene (B151609) ring.

Specific 2D NMR spectral data for this compound has not been reported in the available literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is the definitive method for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. For this compound, with a molecular formula of C₁₁H₁₂FNO₂, the calculated monoisotopic mass is 209.08520 u. An experimental HRMS analysis would be expected to yield a value that confirms this exact mass to within a few parts per million (ppm), thereby validating the molecular formula. While the theoretical exact mass is known, specific experimental HRMS data for this compound is not documented in the searched sources.

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy would be expected to show characteristic absorption bands for the carbonyl (C=O) stretching of the aldehyde group (typically around 1680-1700 cm⁻¹), C-F stretching, C-N stretching of the morpholine ring, and C-O-C stretching of the morpholine ether linkage, as well as aromatic C=C and C-H stretching and bending vibrations.

Raman Spectroscopy , being complementary to IR, would also probe these vibrations. The technique is often particularly sensitive to the vibrations of the aromatic ring.

A detailed analysis of the vibrational spectra would provide a comprehensive fingerprint of the compound's functional groups. However, specific, experimentally recorded IR and Raman spectra for this compound are not present in the available scientific literature.

Computational Chemistry and Molecular Modeling

Theoretical methods, particularly those based on quantum mechanics, are powerful tools for predicting and understanding the structural, electronic, and spectroscopic properties of molecules.

Density Functional Theory (DFT) has become a standard computational method in chemical research. For this compound, DFT calculations could be used to:

Determine the most stable three-dimensional conformation of the molecule.

Predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data for signal assignment.

Calculate the vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra.

Investigate the electronic properties, such as the distribution of electron density, molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO), which provide insights into the compound's reactivity.

While DFT studies have been performed on similar benzaldehyde (B42025) derivatives, research articles detailing specific DFT calculations for this compound were not found.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively detailed in publicly available literature, the application of this computational technique is a critical step in understanding its dynamic behavior and interaction with biological systems. MD simulations provide insights into the conformational changes and stability of a molecule over time, which are crucial for its biological activity. nih.gov

The primary objectives of conducting MD simulations on this compound would be to:

Determine the stable conformations of the molecule in an aqueous solution.

Analyze the intramolecular and intermolecular hydrogen bonding capabilities.

Assess the stability of the compound when interacting with a specific protein target, providing a more dynamic view than static docking studies.

Calculate the binding free energy, offering a more accurate prediction of the binding affinity.

These simulations would offer a deeper understanding of the structure-activity relationship, guiding the design of more potent and selective derivatives.

Docking Studies to Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org In the context of this compound and its derivatives, docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of their interaction.

Research on structurally similar compounds containing morpholine and fluorophenyl moieties has shown that these molecules can be docked into the active sites of various enzymes and receptors. For instance, derivatives of morpholine have been investigated as inhibitors for targets such as monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases. frontiersin.org Docking studies of fluoro and nitro pyrazoline derivatives have also been conducted to assess their binding affinity for the PARP enzyme in cancer research. nih.gov

For this compound, a docking study would typically involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and energy-minimized.

Selection of the Target Protein: Based on the therapeutic area of interest, a relevant protein target would be chosen.

Docking Simulation: Using software like AutoDock or GOLD, the ligand would be placed into the binding site of the protein, and various conformations would be sampled.

Analysis of Results: The resulting poses would be scored based on their binding energy, with the lowest energy pose representing the most likely binding mode. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues would be analyzed.

The following table illustrates potential interactions that could be predicted from a docking study of this compound with a hypothetical enzyme active site.

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Amino Acid Residue |

| Hydrogen Bond | Aldehyde oxygen | Lysine, Arginine |

| Hydrogen Bond | Morpholine oxygen | Serine, Threonine |

| Pi-Pi Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bond | Fluorine atom | Aspartate, Glutamate (oxygen) |

| Hydrophobic Interaction | Morpholine ring | Leucine, Isoleucine, Valine |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization

The prediction of ADMET properties for this compound would involve calculating a range of physicochemical and pharmacokinetic parameters. These predictions help in identifying potential liabilities and guiding the chemical optimization of the lead compound.

Below is a table of predicted ADMET properties for this compound, generated based on the capabilities of commonly used prediction software.

| Property Category | Parameter | Predicted Value/Classification | Implication for Drug Development |

| Absorption | Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Suggests good absorption across the intestinal wall. | |

| P-glycoprotein Substrate | Likely No | Lower chance of being actively pumped out of cells, improving efficacy. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Moderate | May be able to cross the BBB, which is desirable for CNS targets. |

| Plasma Protein Binding (PPB) | High | A significant portion may be bound to plasma proteins, affecting the free drug concentration. | |

| Metabolism | Cytochrome P450 (CYP) 2D6 Inhibitor | Likely Yes | Potential for drug-drug interactions. |

| Cytochrome P450 (CYP) 3A4 Inhibitor | Likely No | Lower risk of interactions with drugs metabolized by this major enzyme. | |

| Excretion | Renal Organic Cation Transporter (OCT2) Substrate | Unlikely | Excretion is less likely to be mediated by this specific transporter. |

| Toxicity | Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |

| hERG (human Ether-a-go-go-Related Gene) Inhibition | Low to Moderate Risk | Potential for cardiotoxicity needs to be monitored. | |

| Hepatotoxicity | Low Risk | Unlikely to cause significant liver damage. |

Optimization of the ADMET profile for this compound would involve synthetic modifications to its structure. For example, if hERG inhibition is a concern, chemists might alter the morpholine or phenyl substituents to reduce this liability while maintaining the desired biological activity. This iterative process of prediction, synthesis, and testing is fundamental to lead optimization in drug discovery.

V. Research Applications in Medicinal Chemistry

Investigation as Potential Therapeutic Agents

The core structure of 2-Fluoro-4-morpholin-4-ylbenzaldehyde has been incorporated into various molecular frameworks to investigate their potential as therapeutic agents against a range of diseases. The electron-withdrawing nature of the fluorine atom combined with the properties of the morpholine (B109124) moiety makes it a valuable building block in drug discovery.

Anticancer Research Applications

Derivatives of this compound, particularly chalcones, have been a subject of interest in anticancer research. Chalcones (1,3-diaryl-2-propen-1-ones) are known for their wide spectrum of pharmacological activities, including antiproliferative effects. researchgate.net The presence of a fluorine atom in the chalcone (B49325) structure can enhance its biological activity. nih.gov

Enzyme Inhibition Studies

The this compound scaffold is integral to the synthesis of various enzyme inhibitors, which are crucial in treating numerous diseases.

The aldehyde dehydrogenase (ALDH) superfamily of enzymes is a target in cancer therapy due to its role in the detoxification of aldehydes and the metabolism of retinoic acid. High ALDH activity is often associated with cancer stem cells and resistance to chemotherapy. Benzaldehyde (B42025) derivatives are known to act as inhibitors of ALDH. While direct studies on this compound are not extensively documented, research on analogous structures provides insight into its potential. For example, morpholine-containing chalcones have been investigated for their inhibitory effects on various enzymes. nih.gov The development of ALDH inhibitors is a promising strategy to overcome chemotherapy resistance and target cancer stem cells.

Derivatives of this compound have shown promise in the development of cholinesterase (ChE) inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.gov Specifically, chalcones synthesized from morpholine-containing phenyl rings have been evaluated as dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE). nih.gov

The inclusion of a morpholine ring on the chalcone's A ring has been shown to favor MAO-B inhibitory activity, while substitutions on the B ring, such as a fluoro group, can significantly influence the inhibition profiles. nih.gov Studies on fluoro-chalcone derivatives have indicated that the position of the fluorine atom can affect selectivity towards AChE or butyrylcholinesterase (BChE). For instance, some 2-fluoro-substituted chalcones demonstrated higher AChE inhibition compared to their 4-fluoro counterparts. mdpi.com This highlights the potential of the this compound scaffold in designing selective ChE inhibitors. mdpi.com

Below is a table summarizing the inhibitory activities of representative morpholine-based chalcones from a research study.

| Compound | Description | MAO-B IC₅₀ (µM) | AChE IC₅₀ (µM) |

| MO1 | Unsubstituted Phenyl B Ring | 0.030 | > 40 |

| MO5 | 4-Fluorophenyl B Ring | 0.44 | 6.1 |

| MO7 | 4-Chlorophenyl B Ring | 0.25 | 24.83 |

| MO9 | 4-Bromophenyl B Ring | 0.35 | 12.01 |

Data sourced from a study on morpholine-based chalcones as dual-acting inhibitors. researchgate.net

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, purines, and several amino acids, making it a well-established target for anticancer and antimicrobial drugs. wikipedia.orgresearchgate.net Inhibitors of DHFR, such as methotrexate, disrupt the folate metabolic pathway, thereby impeding cell proliferation. wikipedia.org While the development of novel DHFR inhibitors is an active area of research, a review of the scientific literature does not indicate significant investigation into this compound or its direct derivatives as DHFR inhibitors.

Development of Novel Chalcone Derivatives

The most prominent application of this compound in medicinal chemistry is its use as a starting material for the synthesis of novel chalcone derivatives. researchgate.netnih.gov Chalcones are synthesized through a base-catalyzed Claisen-Schmidt condensation reaction between a substituted benzaldehyde and an acetophenone (B1666503). journaljabb.com

The general synthetic scheme involves the reaction of this compound with a selected acetophenone in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. This straightforward synthesis allows for the creation of a diverse library of chalcones by varying the substituents on the acetophenone ring. nih.gov

These resulting chalcone derivatives, incorporating the 2-fluoro-4-morpholino moiety, are then evaluated for a wide array of biological activities, including but not limited to:

Anticancer nih.gov

Antibacterial journaljabb.com

Anti-inflammatory journaljabb.com

Antioxidant nih.gov

Enzyme inhibition (e.g., cholinesterase) nih.gov

The versatility of the chalcone scaffold, combined with the specific electronic and structural contributions of the 2-fluoro and 4-morpholino groups, makes this a fruitful area of research for the discovery of new therapeutic leads. researchgate.net

Role as Precursors for Fused Tricyclic Imidazole-Containing Medicines

Fused tricyclic imidazole (B134444) derivatives are a class of compounds with diverse pharmacological activities. The synthesis of such complex heterocyclic systems often involves multi-step processes where a substituted benzaldehyde can serve as a key starting material. Although a direct synthetic route from this compound to a fused tricyclic imidazole is not explicitly detailed in the literature, a plausible synthetic pathway can be proposed based on established organic chemistry principles.

One potential strategy involves the initial conversion of the benzaldehyde to an ortho-amino-substituted derivative. This can be achieved through a sequence of reactions, for example, by first reducing the aldehyde to an alcohol, followed by conversion to a leaving group, and subsequent nucleophilic substitution with an appropriate nitrogen-containing group, which is then reduced to an amine. Alternatively, a more direct approach might involve a reductive amination followed by ortho-lithiation and introduction of an amino group.

Once the ortho-amino benzaldehyde derivative is obtained, it can undergo a condensation reaction with a suitable reagent to form the imidazole ring. For instance, reaction with a β-keto ester could lead to the formation of a bicyclic quinoline-imidazole intermediate. Subsequent intramolecular cyclization, possibly through a Pictet-Spengler type reaction or a palladium-catalyzed C-H activation/C-N bond formation, could then afford the desired fused tricyclic imidazole system. The specific reagents and reaction conditions would determine the nature and complexity of the final tricyclic scaffold.

The resulting fused tricyclic imidazole-containing medicines, derived from a 2-fluoro-4-morpholin-4-ylphenyl backbone, would be of significant interest for screening against various therapeutic targets, given the established bioactivity of both the morpholine and imidazole moieties.

Prodrug Design and Delivery Systems

Prodrug design is a widely utilized strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule, such as poor solubility, instability, or lack of site-specific delivery. The 2-fluoro-4-morpholin-4-ylphenyl moiety, as a component of a larger therapeutic agent, offers several handles for prodrug modification.

The morpholine nitrogen, for instance, can be transiently modified to improve properties like water solubility. By forming a cleavable bond with a polar promoiety, such as a phosphate (B84403) or a short peptide, the resulting prodrug can exhibit enhanced aqueous solubility, which is beneficial for intravenous formulations. Once administered, endogenous enzymes like phosphatases or peptidases would cleave the promoiety, releasing the active parent drug.

An example of a prodrug strategy for a morpholine-containing drug is seen with TR-701, the phosphate prodrug of the oxazolidinone antibiotic TR-700. This modification significantly improves the aqueous solubility and allows for oral administration, after which it is readily converted to the active form, TR-700, in the body.

Furthermore, the core structure can be incorporated into more sophisticated drug delivery systems. For example, derivatives of this compound could be conjugated to polymers to form nanoparticle-based delivery systems. These systems can be designed for targeted delivery to specific tissues or cells, thereby increasing the therapeutic efficacy and reducing systemic side effects. The design of such systems would depend on the specific therapeutic application and the desired pharmacokinetic profile.

Combination Therapies and Synergistic Effects in Drug Discovery

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in the fields of oncology and infectious diseases. The primary goal of this approach is to achieve synergistic effects, where the combined therapeutic effect is greater than the sum of the effects of the individual drugs.

Derivatives of this compound, particularly those with antimicrobial or anticancer activity, would be prime candidates for investigation in combination therapy regimens. A prominent example of a drug containing the closely related 3-fluoro-4-morpholinophenyl moiety is the antibiotic Linezolid. researchgate.net Numerous studies have explored the in vitro and in vivo effects of combining Linezolid with other antimicrobial agents to combat resistant bacterial strains.

For instance, studies have shown that the combination of Linezolid with rifampicin (B610482) can exhibit synergistic activity against certain strains of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The rationale behind such combinations is often to target different cellular pathways, thereby reducing the likelihood of developing drug resistance and potentially achieving a more rapid and complete eradication of the pathogen.

The following table summarizes the outcomes of in vitro combination studies of Linezolid with other antibiotics against various bacterial strains.

| Combination Agent | Target Organism | Observed Effect |

| Rifampicin | MRSA | Synergy |

| Gentamicin | Staphylococcus aureus | Indifference |

| Vancomycin | Staphylococcus aureus | Slight Antagonism |

| Ciprofloxacin | Staphylococcus aureus | Slight Antagonism |

| Imipenem | Linezolid-resistant Staphylococci | Synergy |

These findings highlight the importance of empirical testing to identify effective drug combinations and underscore the potential for synergistic interactions with compounds containing the 3-fluoro-4-morpholinophenyl scaffold.

Pharmacokinetic and Pharmacodynamic Research (excluding dosage/administration)

The pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a drug candidate are critical determinants of its clinical success. The 2-fluoro-4-morpholin-4-ylphenyl moiety can significantly influence these properties. The morpholine group, in particular, is often incorporated into drug candidates to improve their pharmacokinetic profile. researchgate.net

The pharmacokinetic properties of Linezolid, which contains the 3-fluoro-4-morpholinophenyl group, have been extensively studied. researchgate.netresearchgate.net Linezolid exhibits excellent oral bioavailability, approaching 100%, which allows for a convenient switch from intravenous to oral administration. researchgate.netresearchgate.net It has a relatively low plasma protein binding of approximately 31% and a volume of distribution that indicates good penetration into various tissues. researchgate.netresearchgate.net

The metabolism of Linezolid primarily involves the oxidation of the morpholine ring, leading to two inactive metabolites. researchgate.net This metabolic pathway avoids the cytochrome P450 (CYP) enzyme system, which reduces the potential for drug-drug interactions with other medications that are metabolized by these enzymes. The elimination half-life of Linezolid is in the range of 5 to 7 hours. researchgate.net

The key pharmacokinetic parameters of Linezolid are summarized in the table below.

| Parameter | Value |

| Bioavailability | ~100% |

| Protein Binding | ~31% |

| Volume of Distribution | 40-50 L |

| Elimination Half-life | 5-7 hours |

| Metabolism | Oxidation of the morpholine ring |

From a pharmacodynamic perspective, the 3-fluoro-4-morpholinophenyl moiety in Linezolid is crucial for its antibacterial activity. It forms part of the structure that binds to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. The specific interactions of this moiety with the ribosomal target contribute to the drug's potency and spectrum of activity against Gram-positive bacteria. researchgate.net

Vi. Research Applications in Materials Science

Building Block for Functional Polymer Synthesis

There is currently no available research data detailing the use of 2-Fluoro-4-morpholin-4-ylbenzaldehyde as a building block for the synthesis of functional polymers.

Optoelectronic Materials Research

Specific studies on the application of this compound in optoelectronic materials have not been identified in the current body of scientific literature. While other benzaldehyde (B42025) derivatives are explored for their optoelectronic properties, research on this particular compound is absent.

Advanced Materials for Biomedical Devices

No published research could be found that investigates the use of this compound in the development of advanced materials for biomedical devices.

Vii. Future Research Directions and Emerging Trends

Novel Synthetic Methodologies

The synthesis of 2-Fluoro-4-morpholin-4-ylbenzaldehyde involves the formation of an aldehyde on a substituted benzene (B151609) ring, a C-F bond, and a C-N bond. While traditional methods are effective, future research is focused on developing more efficient, selective, and scalable synthetic routes.

Emerging strategies are moving away from multi-step, batch-based processes towards integrated and continuous manufacturing. One promising approach is the use of flow chemistry , particularly for hazardous reactions like fluorination. beilstein-journals.orgdurham.ac.uk Flow microreactors offer superior control over reaction parameters (temperature, pressure, and time), enhancing safety and yield, especially when using reactive fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor®. durham.ac.ukdurham.ac.ukvapourtec.com

For the crucial C-N bond formation that attaches the morpholine (B109124) ring, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, remain a cornerstone. numberanalytics.comchemicalbook.com Future methodologies will likely focus on developing more robust catalysts that operate under milder conditions and require lower catalyst loading. Tandem or one-pot reactions, where multiple transformations occur in a single vessel without isolating intermediates, represent another key trend. liberty.eduresearchgate.net This approach significantly improves efficiency by reducing steps, solvent waste, and purification costs.

| Transformation | Traditional Approach | Emerging Novel Methodology | Key Advantages of Novel Approach |

|---|---|---|---|

| Fluorination | Classical nucleophilic aromatic substitution (harsh conditions, limited scope) | Flow chemistry with modern fluorinating reagents (e.g., Selectfluor®) durham.ac.ukdurham.ac.uk | Enhanced safety, higher yields, precise reaction control, scalability. |

| C-N Bond Formation (Amination) | Classical condensation or multi-step substitution | Palladium-catalyzed Buchwald-Hartwig coupling numberanalytics.comchemicalbook.com | High functional group tolerance, broad substrate scope, improved yields. |

| Overall Process | Multi-step batch synthesis with intermediate isolation | One-pot or tandem reactions, potentially integrated into a continuous flow system liberty.eduresearchgate.net | Reduced reaction time, less solvent waste, higher overall efficiency, lower cost. |

Advanced Biological Target Identification and Validation

The presence of the morpholine moiety suggests a wide range of potential biological activities, as this heterocycle is a privileged structure in medicinal chemistry known to confer favorable properties. researchgate.netresearchgate.net Similarly, the fluorine atom can enhance metabolic stability and binding affinity. nih.govnih.gov However, moving beyond broad activity screening to identify specific molecular targets is a critical future direction.

Advanced target identification will heavily rely on in silico (computational) approaches. Techniques such as molecular docking and pharmacophore modeling can be used to screen this compound against libraries of known protein structures. f1000research.com By comparing its structure and electronic properties to known ligands in databases like the Protein Data Bank (PDB) and ChEMBL, researchers can generate hypotheses about potential protein targets. f1000research.comresearchgate.net For instance, given the structural elements, potential target classes could include kinases, DNA gyrase, topoisomerase, or mTOR. mdpi.comresearchgate.net

Once potential targets are identified computationally, validation through biological assays is essential. This involves expressing and purifying the target protein and measuring the compound's effect on its activity in enzymatic assays . Subsequent cell-based assays would then determine if this enzymatic inhibition translates to a desired effect in a cellular context, such as inducing apoptosis in cancer cells or inhibiting microbial growth.

| Potential Target Class | Rationale | Validation Method |

|---|---|---|

| Protein Kinases (e.g., mTOR) | Morpholine is a key scaffold in many kinase inhibitors, including mTOR inhibitors. researchgate.netmdpi.com | In vitro kinase inhibition assays; Western blotting for downstream signaling pathways in cells. |

| DNA Gyrase / Topoisomerase IV | The fluoro-aromatic structure is reminiscent of the core of fluoroquinolone antibiotics, which target these bacterial enzymes. nih.govresearchgate.net | DNA supercoiling and relaxation assays; antibacterial susceptibility testing (MIC determination). |

| Aldehyde Dehydrogenase (ALDH) | The benzaldehyde (B42025) moiety could act as a substrate or inhibitor for ALDH enzymes, which are implicated in cancer. mdpi.com | Enzymatic activity assays using purified ALDH isoforms; cytotoxicity assays in ALDH-positive cancer cell lines. |

| Hemoglobin | Substituted benzaldehydes have been designed to bind to hemoglobin and modulate its oxygen affinity, a potential strategy for sickle cell disease. nih.gov | Oxygen equilibrium curve analysis; sickling inhibition assays with erythrocytes. |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline, and these tools are highly applicable to the future development of derivatives based on the this compound scaffold. nih.govmdpi.com AI/ML can dramatically accelerate the design-synthesize-test cycle by making more accurate predictions and exploring chemical space more efficiently.

One major application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By synthesizing a small library of derivatives and testing their biological activity, ML algorithms can build predictive models that correlate specific structural features with potency. nih.gov These models can then be used to screen vast virtual libraries of related compounds, prioritizing the most promising candidates for synthesis and saving significant time and resources.

Furthermore, generative AI models can design entirely new molecules. crimsonpublishers.com Using the this compound core as a starting point, these algorithms can suggest novel modifications optimized for desired properties, such as high predicted activity against a specific target, low predicted toxicity, and synthetic feasibility. crimsonpublishers.comnih.gov

| AI/ML Application | Description | Impact on Research |

|---|---|---|

| Predictive Modeling (QSAR) | Training models on existing data to predict the biological activity of new, unsynthesized compounds. nih.gov | Prioritizes synthetic efforts on the most promising candidates, reducing wasted experiments. |

| Virtual High-Throughput Screening | Using ML-based scoring functions to rapidly screen millions of virtual compounds for their potential to bind to a biological target. nih.gov | Identifies potential "hit" compounds from large databases much faster than physical screening. |

| De Novo Drug Design | Employing generative models (e.g., GANs, VAEs) to create novel molecular structures with optimized properties. crimsonpublishers.com | Moves beyond known chemical space to invent new drug candidates with potentially superior characteristics. |

| ADMET Prediction | Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity properties early in the design phase. nih.gov | Reduces late-stage failures by identifying compounds with poor pharmacokinetic or safety profiles. |

Sustainable and Eco-friendly Chemical Processes

In line with the global push for green chemistry, a major emerging trend is the development of sustainable and eco-friendly processes for chemical synthesis. researchgate.net Future research on the production of this compound will focus on minimizing environmental impact by reducing waste, avoiding hazardous reagents, and lowering energy consumption.

One avenue is the use of biocatalysis . Plant-based extracts or isolated enzymes could be used for key transformations, such as the reduction of a precursor to form the aldehyde, replacing heavy metal hydrides that generate toxic waste. scielo.org.mxscielo.org.mx Another approach is to use cleaner oxidants. For example, processes using nitrogen dioxide can convert alcohols to aldehydes with nitric acid as the only byproduct, which can be repurposed, creating a waste-free system. nih.gov

The formation of the C-N bond can also be made greener. The "borrowing hydrogen" methodology is a highly atom-economical process where an alcohol is temporarily oxidized to an aldehyde in situ, which then reacts with an amine, followed by reduction to the final product, with water being the only byproduct. researchgate.net This avoids the use of alkyl halides and the salt waste they generate. The use of alternative energy sources like ultrasonic irradiation can also contribute to sustainability by accelerating reaction rates, increasing yields, and enabling the use of greener solvents like water. mdpi.com

| Process Step | Conventional Method | Sustainable Alternative | Environmental Benefit |

|---|---|---|---|

| Aldehyde Formation | Oxidation with heavy metal reagents (e.g., CrO₃) | Biocatalytic reduction or waste-free oxidation with NO₂ scielo.org.mxnih.gov | Avoids toxic heavy metal waste. |

| C-N Bond Formation | Reaction with alkyl halides | "Borrowing Hydrogen" catalysis from an alcohol precursor researchgate.net | High atom economy; water is the only byproduct. |

| Solvent Usage | Use of volatile organic compounds (VOCs) | minimized use in flow chemistry; use of aqueous media mdpi.combeilstein-journals.org | Reduces air pollution and solvent waste. |

| Energy Input | Prolonged heating in large batch reactors | Flow chemistry for efficient heat transfer; ultrasonic irradiation beilstein-journals.orgmdpi.com | Lower energy consumption and faster reaction times. |

Q & A

Q. What synthetic routes are commonly used to prepare 2-Fluoro-4-morpholin-4-ylbenzaldehyde, and how do reaction conditions affect yield?

- Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. For example, the morpholine group can be introduced by reacting 2-fluoro-4-chlorobenzaldehyde with morpholine under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃. Temperature (80–120°C) and catalyst choice (e.g., CuI for Ullmann-type couplings) critically influence yield . Purification often involves recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer: Key techniques include:

- ¹H/¹³C NMR: Analyze aldehyde proton resonance (~10 ppm) and fluorine-induced splitting patterns. The morpholine ring’s protons appear as a multiplet (δ 3.5–3.7 ppm) .

- IR Spectroscopy: Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

- Mass Spectrometry (MS): Look for molecular ion [M+H]⁺ and fragmentation patterns consistent with morpholine and fluorine loss .

Q. What purification challenges arise in synthesizing this compound, and how are they addressed?

- Methodological Answer: Common impurities include unreacted starting materials and byproducts from competing reactions (e.g., over-alkylation). Recrystallization using ethanol/water mixtures or toluene effectively removes polar impurities. For non-polar byproducts, silica gel chromatography with gradient elution (hexane to ethyl acetate) is recommended . Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity .

Advanced Research Questions

Q. How can regioselective introduction of the morpholine group be optimized in the presence of a fluorine substituent?

- Methodological Answer: Fluorine’s electron-withdrawing effect directs substitution to the para position. To enhance regioselectivity:

- Use microwave-assisted synthesis to reduce reaction time and side products.

- Employ Lewis acids (e.g., ZnCl₂) to stabilize intermediates and suppress ortho substitution .

- Monitor reaction progress via TLC or in situ IR to terminate at optimal conversion .

Q. How do competing side reactions during synthesis impact purity, and what mitigation strategies exist?

- Methodological Answer: Competing hydrolysis of the aldehyde group or morpholine ring opening can occur under acidic/basic conditions. Mitigation includes:

Q. In cross-coupling reactions, how does the fluorine substituent influence kinetics compared to non-fluorinated analogs?

- Methodological Answer: Fluorine increases electron deficiency at the aromatic ring, accelerating oxidative addition in palladium-catalyzed reactions. However, steric hindrance from the morpholine group may reduce coupling efficiency. Comparative kinetic studies using Hammett plots (σ values for fluorine) and DFT calculations can quantify these effects .

Q. How should researchers address discrepancies in reported NMR data for this compound?

- Methodological Answer: Discrepancies often arise from solvent effects (e.g., DMSO vs. CDCl₃) or impurities. To resolve:

- Cross-validate spectra with NIST reference data (e.g., WebBook entry for analogous fluorinated aldehydes) .

- Use deuterated solvents consistently and report solvent peaks for calibration .

- Perform 2D NMR (COSY, HSQC) to confirm spin-spin coupling and connectivity .

Data Contradiction Analysis

Q. How can conflicting yield data in literature be reconciled for this compound’s synthesis?

- Methodological Answer: Variability often stems from differences in:

- Catalyst loading (e.g., 5–10 mol% Pd catalysts).

- Reagent purity (anhydrous vs. hydrated morpholine).

- Scale-up effects (heat dissipation in larger batches).

Researchers should replicate conditions from high-yield studies (e.g., 97% yield via microwave-assisted synthesis ) and use design-of-experiment (DoE) approaches to identify critical parameters .

Application-Focused Questions

Q. What role does this compound play in developing fluorinated probes for biological imaging?

- Methodological Answer: The aldehyde group enables conjugation to biomolecules (e.g., antibodies via Schiff base formation), while fluorine enhances probe stability and target affinity. For imaging applications, optimize fluorophore linkage using click chemistry (e.g., azide-alkyne cycloaddition) and validate specificity via fluorescence quenching assays .

Q. How is this compound utilized in medicinal chemistry for drug candidate optimization?

- Methodological Answer:

It serves as a scaffold for introducing fluorinated pharmacophores. For example: - Structure-activity relationship (SAR) studies: Replace morpholine with piperazine or thiomorpholine to assess target binding.

- Metabolic stability assays: Fluorine reduces cytochrome P450-mediated degradation, which can be quantified via liver microsome studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.